Lividomycin A sulfate Lividomycin A sulfate
Brand Name: Vulcanchem
CAS No.: 54911-32-9
VCID: VC3894518
InChI: InChI=1S/C29H55N5O18.H2O4S/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26;1-5(2,3)4/h7-29,35-44H,1-6,30-34H2;(H2,1,2,3,4)
SMILES: C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O
Molecular Formula: C29H57N5O22S
Molecular Weight: 859.9 g/mol

Lividomycin A sulfate

CAS No.: 54911-32-9

Cat. No.: VC3894518

Molecular Formula: C29H57N5O22S

Molecular Weight: 859.9 g/mol

* For research use only. Not for human or veterinary use.

Lividomycin A sulfate - 54911-32-9

Specification

CAS No. 54911-32-9
Molecular Formula C29H57N5O22S
Molecular Weight 859.9 g/mol
IUPAC Name 2-[5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;sulfuric acid
Standard InChI InChI=1S/C29H55N5O18.H2O4S/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26;1-5(2,3)4/h7-29,35-44H,1-6,30-34H2;(H2,1,2,3,4)
Standard InChI Key STOAZZFOPVGXEX-UHFFFAOYSA-N
SMILES C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O
Canonical SMILES C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O

Introduction

Chemical and Physical Properties of Lividomycin A Sulfate

Lividomycin A sulfate (CAS# 36441-41-5) is a complex aminoglycoside with the molecular formula C<sub>29</sub>H<sub>55</sub>N<sub>5</sub>O<sub>18</sub> and a molecular weight of 761.77 g/mol . The sulfate salt form modifies its physical properties, including solubility and crystalline structure, making it suitable for pharmaceutical formulations. Key physicochemical parameters are summarized below:

PropertyValue
Density1.65 g/cm³
Boiling Point1068.2°C at 760 mmHg
Flash Point599.8°C
SolubilityHighly soluble in aqueous solutions
Storage Conditions2–8°C

The compound’s structure includes four distinct rings: a cyclohexane core, a β-D-ribofuranose unit, a β-L-idopyranose moiety, and an α-D-mannopyranose group . The presence of multiple hydroxyl and amino groups facilitates interactions with bacterial ribosomal RNA, while the sulfate group enhances ionic stability .

Biosynthesis and Structural Modifications

Lividomycin A is naturally synthesized by Streptomyces lividus via a polyketide pathway, with post-synthetic modifications introducing the sulfate group. The parent compound, lividomycin B, undergoes glycosylation at the C-4 position of the diamino-L-idopyranosyl moiety to form lividomycin A . Chemical conversion studies using neomycin B as a precursor have demonstrated that the C-3' hydroxyl group on the D-ribose moiety is critical for enzymatic phosphorylation, a common resistance mechanism . Removal or modification of this group, as seen in lividomycin A sulfate, reduces susceptibility to aminoglycoside-modifying enzymes .

Mechanism of Antimicrobial Activity

Key enzymatic interactions:

  • Substrates: Lividomycin A/B, neomycin, paromomycin, vistamycin .

  • Non-substrates: Kanamycins, gentamicin C, streptomycin .

Pharmacological Applications and Clinical Trials

Lividomycin A sulfate has been investigated for use against multidrug-resistant infections, particularly those caused by Pseudomonas aeruginosa and E. coli. Early-phase clinical trials (Phase II) have demonstrated efficacy in urinary tract and respiratory infections, with a favorable safety profile compared to other aminoglycosides . Its reduced nephrotoxicity and ototoxicity are attributed to the sulfate formulation, which decreases cationic charge-mediated uptake in renal proximal tubules .

Resistance Mechanisms and Structural Optimization

Resistance to lividomycin A sulfate primarily arises through enzymatic phosphorylation or acetylation. Structural studies have shown that modifications at the C-3' or C-6' positions of the D-ribose moiety can restore activity against resistant strains . For example, 3'-deoxyribostamycin, a synthetic analog lacking the C-3' hydroxyl group, exhibits enhanced potency by evading phosphorylation . These findings underscore the importance of targeted chemical modifications in overcoming resistance.

Recent Advances and Future Directions

Recent research has focused on hybrid molecules combining lividomycin’s ribosomal target specificity with β-lactamase inhibitors to combat extended-spectrum β-lactamase (ESBL)-producing pathogens. Additionally, nanoparticle-based delivery systems are being explored to enhance tissue penetration and reduce systemic toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator